
Diethylaminoacetonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C₆H₁₂N₂·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by diethylamino groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylaminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with formaldehyde and sodium cyanide. The reaction is carried out under controlled conditions to prevent the release of toxic hydrogen cyanide gas . The general procedure is as follows:
- Dissolve 312 g of sodium bisulfite in 750 ml of water.
- Add 225 ml of a 37-40% formaldehyde solution and warm the mixture to 60°C.
- Cool the mixture to 35°C and add 219 g of diethylamine with stirring.
- Allow the mixture to stand for 2 hours.
- Add a solution of 147 g of sodium cyanide dissolved in 400 ml of water with efficient stirring.
- Separate the upper nitrile layer and dry it over Drierite.
- Purify the crude product by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity. Safety measures are strictly followed to handle toxic reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylaminoacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Diethylaminoacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethylaminoacetonitrile hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its electron pair to electrophilic centers. The compound’s reactivity is influenced by the presence of the diethylamino group, which enhances its nucleophilicity and stability .
Comparaison Avec Des Composés Similaires
Diethylaminoacetonitrile hydrochloride can be compared with other similar compounds such as:
Dimethylaminoacetonitrile: Similar in structure but with methyl groups instead of ethyl groups.
Ethylaminoacetonitrile: Contains an ethyl group and an amino group.
Methylaminoacetonitrile: Contains a methyl group and an amino group.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and stability provided by the diethylamino group. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
63884-98-0 |
|---|---|
Formule moléculaire |
C6H13ClN2 |
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
cyanomethyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8(4-2)6-5-7;/h3-4,6H2,1-2H3;1H |
Clé InChI |
LIBVYPREMLFOME-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


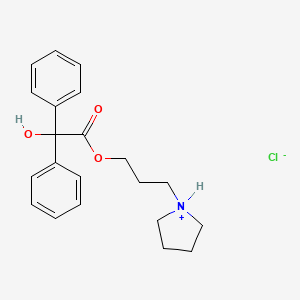
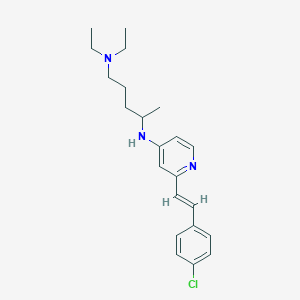
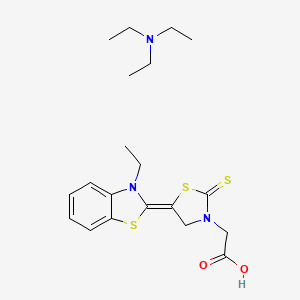
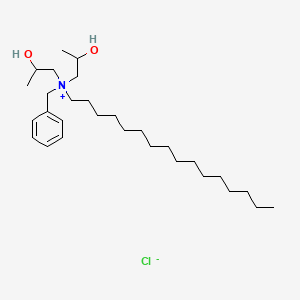
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)


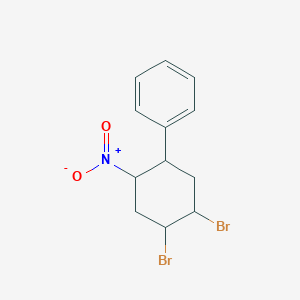
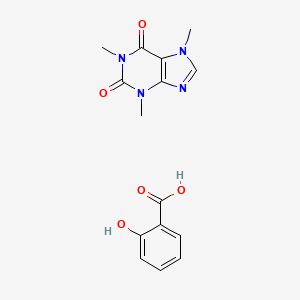
![N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13766564.png)


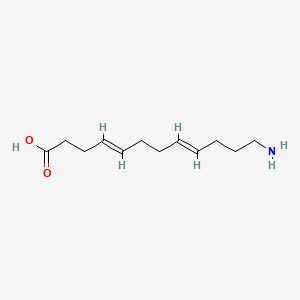
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
